molecular formula C19H16FN3O2 B5611530 2-[(4-fluorophenyl)amino]-N-(4-methoxyphenyl)nicotinamide

2-[(4-fluorophenyl)amino]-N-(4-methoxyphenyl)nicotinamide

Cat. No. B5611530
M. Wt: 337.3 g/mol
InChI Key: GWFLTBWMRRKLIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of complex fluorine-containing compounds often involves cross-coupling reactions, as seen in the synthesis of 2-Fluoro-4-bromobiphenyl, which serves as a key intermediate for various pharmaceuticals. This method might offer insights into synthesizing the target compound, suggesting the use of palladium-catalyzed cross-coupling reactions could be effective. The synthesis process must consider the cost and safety, especially regarding the use of toxic and explosive reagents like methyl nitrite (Qiu, Gu, Zhang, & Xu, 2009).

Molecular Structure Analysis

The incorporation of fluorine atoms into organic molecules significantly impacts their molecular structure by enhancing the molecule's stability and binding affinity due to fluorine's high electronegativity. Compounds with fluorine substituents exhibit unique physicochemical properties, such as increased thermal stability and chemical inertness, which could be relevant for the structural analysis of the target compound (Buer & Marsh, 2012).

Chemical Reactions and Properties

Fluorinated compounds participate in various chemical reactions, significantly influencing their pharmacological profiles. For instance, the presence of fluorine can improve metabolic stability, increase the likelihood of crossing biological membranes, and affect the molecule's reactivity and interaction with biological targets. This is partly due to the ability of fluorine to alter electron distribution and affect hydrogen bonding (Öztürkkan & Necefoğlu, 2022).

Physical Properties Analysis

The introduction of fluorine and methoxy groups into aromatic compounds like nicotinamide derivatives influences their physical properties, such as melting points, solubility, and crystallinity. These alterations can lead to improved pharmacokinetic profiles, including better absorption and distribution within the biological system, potentially making the target compound more effective as a pharmacological agent (Jain, Utreja, Kaur, & Jain, 2020).

Chemical Properties Analysis

The presence of specific functional groups like fluorophenyl and methoxyphenyl in nicotinamide derivatives has been associated with various biological activities, including anticancer properties. These groups can influence the compound's reactivity, binding affinity to targets, and overall biological efficacy. Research into fluorine compounds bearing 1,2,4-triazine moieties, for example, highlights the role of fluorinated atoms in enhancing biological activities, suggesting similar potential benefits for the compound (Bakhotmah & Al-Otaibi, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties have not been reported for this specific compound .

Future Directions

Future research on this compound could involve studying its potential uses, such as in the development of new drugs or materials. Additionally, research could be conducted to better understand its physical and chemical properties .

properties

IUPAC Name

2-(4-fluoroanilino)-N-(4-methoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-25-16-10-8-15(9-11-16)23-19(24)17-3-2-12-21-18(17)22-14-6-4-13(20)5-7-14/h2-12H,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFLTBWMRRKLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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